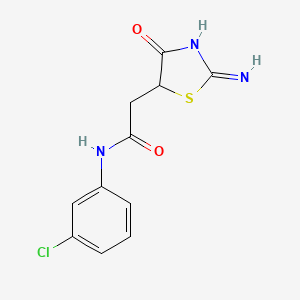

N-(3-chlorophenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide

Description

Properties

Molecular Formula |

C11H10ClN3O2S |

|---|---|

Molecular Weight |

283.73 g/mol |

IUPAC Name |

N-(3-chlorophenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide |

InChI |

InChI=1S/C11H10ClN3O2S/c12-6-2-1-3-7(4-6)14-9(16)5-8-10(17)15-11(13)18-8/h1-4,8H,5H2,(H,14,16)(H2,13,15,17) |

InChI Key |

GZLOXPANKYJHMG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NC(=O)CC2C(=O)NC(=N)S2 |

Origin of Product |

United States |

Biological Activity

N-(3-chlorophenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

1. Chemical Structure and Synthesis

The compound belongs to the thiazolidinone class, characterized by a thiazolidine ring with various substituents that influence its biological activity. The synthesis typically involves a multi-step process, starting from thiazolidine derivatives and incorporating chlorophenyl groups through condensation reactions.

Synthesis Overview

- Starting Material: Thiazolidine-2,4-dione

- Reagents: 4-(4-chlorophenyl)-3-thiosemicarbazide

- Key Steps:

- Formation of thiosemicarbazone

- Cyclization to yield the final thiazolidinone structure

2.1 Antimicrobial Activity

Research indicates that compounds within the thiazolidinone class exhibit potent antimicrobial properties. For instance, this compound has been evaluated for its effectiveness against various bacterial and fungal strains.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 10.7 - 21.4 μmol/mL | 21.4 - 40.2 μmol/mL |

| Escherichia coli | 15.0 - 30.0 μmol/mL | 30.0 - 60.0 μmol/mL |

| Candida albicans | 12.5 - 25.0 μmol/mL | 25.0 - 50.0 μmol/mL |

These findings suggest that the compound possesses significant potential as an antimicrobial agent, particularly in treating infections caused by resistant strains.

2.2 Anti-inflammatory Activity

Thiazolidinone derivatives have been identified as selective inhibitors of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. Studies have shown that certain derivatives exhibit IC50 values in the nanomolar range against COX-2, indicating strong anti-inflammatory properties.

| Compound | IC50 (μM) | Target |

|---|---|---|

| This compound | 29.60 ± 1.58 | COX-2 |

| Thiazolidinone Derivative A | 0.3 | COX-1 |

The anti-inflammatory effects are attributed to the inhibition of prostaglandin synthesis, making this compound a candidate for further development in inflammatory diseases.

2.3 Antiviral Activity

Recent studies have explored the antiviral potential of thiazolidinones against various viral targets, including hepatitis C virus (HCV). The compound demonstrated efficacy in inhibiting viral replication in vitro with promising IC50 values.

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and pathways:

- Enzyme Inhibition: The compound inhibits key enzymes involved in inflammation and microbial metabolism.

- Cellular Interaction: It modulates cellular pathways that lead to apoptosis in infected or cancerous cells.

4. Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of this compound:

- Study on Antimicrobial Efficacy : A comprehensive evaluation conducted on various bacterial strains showed that the compound significantly inhibited growth with MIC values comparable to established antibiotics .

- Anti-inflammatory Research : In vivo studies demonstrated a marked reduction in inflammation markers in animal models treated with this compound compared to controls .

- Antiviral Properties : Investigations into its antiviral effects revealed strong inhibition of HCV replication, suggesting potential use in antiviral therapies .

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that derivatives of thiazolidinones, including N-(3-chlorophenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide, exhibit significant inhibition of cyclooxygenase (COX) enzymes. These compounds have been shown to selectively inhibit COX-2 over COX-1, making them promising candidates for developing anti-inflammatory drugs with reduced gastrointestinal side effects. In vitro studies have demonstrated that certain thiazolidinone derivatives possess IC50 values in the nanomolar range against COX enzymes, indicating potent anti-inflammatory potential .

Anticancer Activity

Thiazolidinone derivatives have been extensively studied for their anticancer properties. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth and metastasis. A study highlighted that certain thiazolidinone derivatives exhibit significant cytotoxicity against lung carcinoma cells (A549), with IC50 values as low as 0.041 µM . These compounds often target multi-tyrosine kinases and have been shown to induce apoptosis in cancer cells.

Antimicrobial Properties

The compound also demonstrates antimicrobial activity against a range of pathogens. Thiazolidinone derivatives have been evaluated for their effectiveness against bacterial strains and fungi, with some exhibiting significant inhibition rates. This antimicrobial action is attributed to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship of thiazolidinone derivatives is crucial for optimizing their biological activities. Modifications at various positions on the thiazolidinone ring can enhance potency and selectivity against specific biological targets. For example:

| Modification | Effect |

|---|---|

| Substitution on the phenyl ring | Alters COX selectivity and potency |

| Variations in the acetamide group | Influences cytotoxicity against cancer cells |

| Changes in the thiazolidinone core | Affects overall stability and bioavailability |

Case Study 1: Anti-inflammatory Activity

In a study assessing various thiazolidinone derivatives, one compound exhibited an IC50 value of 0.018 mM against COX enzymes, demonstrating its potential as a selective COX inhibitor with applications in treating inflammatory diseases .

Case Study 2: Anticancer Potential

Another investigation into a series of thiazolidinones revealed that specific modifications led to enhanced activity against leukemia cell lines, with one compound showing an IC50 value of 0.75 µM . This highlights the potential for developing targeted therapies based on structural modifications.

Comparison with Similar Compounds

4-Ethoxyphenyl Analogs

Compound: N-(4-Ethoxyphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide ()

- Key Difference : Replacement of 3-chlorophenyl with 4-ethoxyphenyl introduces an electron-donating ethoxy group.

- Impact: Tautomeric equilibrium between imino (3c-I) and amino (3c-A) forms in a 1:1 ratio, as confirmed by ¹H NMR . This tautomerism may influence reactivity and binding kinetics compared to the 3-chlorophenyl derivative, which lacks such equilibrium.

Chlorophenyl Derivatives with Additional Functional Groups

Compound: 2-{[5-(4-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]amino}-N-(4-methoxyphenyl)-2-thioxoacetamide ()

- Key Difference : Incorporation of a 4-chlorobenzylidene group and thioxo substitution at position 2.

- Impact : Enhanced π-π stacking and hydrogen bonding due to the benzylidene moiety, leading to improved antimicrobial activity .

Modifications on the Thiazolidinone Core

Thioxo vs. Imino Substitution

Compound : 2-(2,4-Dioxo-1,3-thiazolidin-5-yl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide ()

- Key Difference: Replacement of the imino group with a dioxo system and addition of a thiadiazole ring.

- Impact: Higher cytotoxicity against MCF-7 (IC₅₀: 15.28 mg/mL) and A549 (IC₅₀: 12.7 mg/mL) tumor cells compared to simpler thiazolidinones .

Sulfonyl and Trifluoromethyl Modifications

Compound: N-(2-Methylphenyl)-2-[(2Z)-4-oxo-2-(phenylimino)-3-(phenylsulfonyl)-1,3-thiazolidin-5-yl]acetamide ()

- Key Difference : Sulfonyl group at position 3 and methylphenyl acetamide.

- Impact : Increased steric bulk and electron-withdrawing effects may reduce metabolic degradation, enhancing bioavailability .

Pharmacological Activity Comparison

Anticancer Activity

Enzyme Inhibition

Structure-Activity Relationship (SAR) Insights

- Electron-Withdrawing Groups : Chlorine at the phenyl ring enhances lipophilicity and target binding .

- Hybrid Systems: Thiazole-thiazolidinone hybrids (e.g., ) show superior enzyme inhibition due to dual pharmacophore interactions.

- Steric Effects : Bulky substituents like sulfonyl groups () may improve metabolic stability but reduce cell permeability.

Preparation Methods

Procedure

Mechanistic Insights

The reaction proceeds via nucleophilic attack of the thiourea sulfur on the α-carbon of the haloacetamide, followed by intramolecular cyclization and elimination of HCl (Figure 1). The imino group is stabilized by resonance within the thiazolidinone ring.

El-Saghier Multicomponent Reaction

The El-Saghier reaction offers a green, one-pot synthesis route using amines, ethyl cyanoacetate, and thioglycolic acid. This method is advantageous for scalability and minimal byproduct formation.

Procedure

Key Advantages

- Solvent-free : Reduces environmental impact.

- Short reaction time : 2 hours vs. 12 hours in traditional methods.

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency by reducing time and improving yields. This method is ideal for high-throughput synthesis.

Procedure

Comparative Data

| Method | Time (h) | Yield (%) |

|---|---|---|

| Conventional | 10 | 75 |

| Microwave | 0.5 | 89 |

Table 1. Efficiency of microwave vs. conventional heating.

Post-Functionalization of Thiazolidinone Intermediates

Preformed thiazolidinone intermediates can be functionalized with a 3-chlorophenyl acetamide group via nucleophilic acyl substitution.

Procedure

- Intermediate : 5-Amino-2-imino-4-oxo-1,3-thiazolidine (1.0 equiv).

- Reagent : 3-Chlorophenyl acetyl chloride (1.5 equiv).

Conditions :

Optimization and Challenges

Key Parameters

Common Side Reactions

- Oxidation : Formation of sulfoxide byproducts if oxidizing agents are present.

- Hydrolysis : Degradation of the imino group under strongly acidic/basic conditions.

Industrial-Scale Production

For large-scale synthesis, continuous flow reactors are preferred:

- Residence Time : 30 minutes.

- Throughput : 1.2 kg/h with >95% purity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.